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Compound of Interest

Compound Name: Dot1L-IN-2

Cat. No.: B12426624 Get Quote

A detailed analysis of the off-target screening data for Dot1L inhibitors, providing researchers

with a comparative guide to aid in the selection of appropriate chemical probes for their studies.

In the rapidly evolving field of epigenetics, the histone methyltransferase Dot1L has emerged

as a critical therapeutic target, particularly in the context of MLL-rearranged leukemias. The

development of small molecule inhibitors targeting Dot1L has provided invaluable tools for

dissecting its biological functions and assessing its therapeutic potential. However, a thorough

understanding of the selectivity of these inhibitors is paramount to ensure that observed

biological effects are on-target and to minimize potential confounding off-target activities.

This guide provides a comparative overview of the off-target profiles of several widely used

Dot1L inhibitors. It is important to note that publicly available off-target screening data for a

compound specifically designated "Dot1L-IN-2" could not be located. Therefore, this guide

focuses on the well-characterized inhibitors EPZ5676 (Pinometostat), SGC0946, and

EPZ004777 as representative examples to inform researchers on the selectivity of this class of

compounds. The primary off-targets of interest for a methyltransferase inhibitor like Dot1L are

other protein methyltransferases (PMTs) rather than kinases.

Comparative Selectivity of Dot1L Inhibitors
The following table summarizes the available off-target screening data for prominent Dot1L

inhibitors against a panel of other protein methyltransferases. The data highlights the generally

high selectivity of these compounds for Dot1L.
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Inhibitor Target IC50/Ki
Off-Target
Panel and Key
Findings

Reference

EPZ5676

(Pinometostat)
Dot1L Ki = 80 pM

Highly selective

with >37,000-fold

selectivity

against a panel

of 15 other

human lysine

and arginine

methyltransferas

es.

[1][2][3]

SGC0946 Dot1L IC50 = 0.3 nM

Inactive against

a panel of 12

protein

methyltransferas

es and DNMT1.

[4][5] Over 100-

fold selective for

other histone

methyltransferas

es.[6]

[4][5][6][7]

EPZ004777 Dot1L IC50 = 0.4 nM

Demonstrates

>1,200-fold

selectivity for

Dot1L over all

other tested

PMTs.[8] Some

inhibition of

PRMT5 was

observed (IC50 =

521 nM).

[8][9][10]
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The selectivity of Dot1L inhibitors is typically assessed using in vitro enzymatic assays. Below

are generalized protocols for two common methods used for profiling against a panel of protein

methyltransferases.

Radiometric Filter-Binding Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-

L-[methyl-³H]-methionine ([³H]-SAM) to a substrate (e.g., histone or nucleosome) by the

methyltransferase.

Materials:

Purified recombinant protein methyltransferases

Specific histone or peptide substrates for each enzyme

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% BSA)

Test inhibitors (e.g., Dot1L inhibitors) and DMSO (vehicle control)

Filter paper membranes (e.g., phosphocellulose or glass fiber)

Scintillation cocktail and a scintillation counter

Procedure:

Reaction Setup: In a microplate, combine the assay buffer, the specific methyltransferase,

and its corresponding substrate.

Inhibitor Addition: Add the test inhibitor at various concentrations (typically a serial dilution) or

DMSO for the control wells.

Initiation of Reaction: Start the enzymatic reaction by adding [³H]-SAM to each well.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period

(e.g., 60 minutes).
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Reaction Termination and Filtration: Stop the reaction by adding a quench buffer (e.g., cold

trichloroacetic acid). Spot the reaction mixture onto the filter paper.

Washing: Wash the filter papers extensively to remove unincorporated [³H]-SAM.

Detection: Place the washed filter papers into scintillation vials with a scintillation cocktail.

Data Analysis: Measure the radioactivity using a scintillation counter. The amount of

incorporated radioactivity is proportional to the enzyme activity. Calculate the percent

inhibition for each inhibitor concentration and determine the IC50 values.[11][12][13][14]

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This homogeneous assay format detects the product of the methyltransferase reaction, S-

adenosyl-L-homocysteine (SAH), using an antibody-based detection system.

Materials:

Purified recombinant protein methyltransferases and their substrates

S-adenosyl-L-methionine (SAM)

Test inhibitors and DMSO

Assay buffer

TR-FRET detection reagents: typically include an SAH antibody labeled with a donor

fluorophore (e.g., Terbium) and a tracer molecule recognized by the antibody labeled with an

acceptor fluorophore.

A microplate reader capable of TR-FRET measurements.

Procedure:

Enzymatic Reaction: In a suitable microplate, mix the methyltransferase, its substrate, SAM,

and the test inhibitor at various concentrations.
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Incubation: Incubate the reaction mixture at room temperature or 30°C to allow the

enzymatic reaction to proceed.

Detection: Add the TR-FRET detection reagents to the wells. These reagents will bind to the

SAH produced during the reaction.

Second Incubation: Incubate the plate to allow the detection reagents to reach binding

equilibrium.

Measurement: Read the plate on a TR-FRET-compatible plate reader. The reader excites the

donor fluorophore and measures the emission from both the donor and the acceptor.

Data Analysis: The ratio of the acceptor to donor emission is calculated, which is proportional

to the amount of SAH produced. A decrease in the TR-FRET signal indicates inhibition of the

methyltransferase. Calculate percent inhibition and IC50 values from the dose-response

curves.[15][16][17][18][19]

Visualizing Methodologies and Pathways
To further clarify the experimental process and the biological context of Dot1L, the following

diagrams have been generated.
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Radiometric Methyltransferase Assay Workflow
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Dot1L Signaling in MLL-Rearranged Leukemia

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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